5,8-Diazaspiro[3.5]nonan-6-one hydrochloride is a spirocyclic compound characterized by its unique molecular structure, which incorporates two nitrogen atoms within a nonane ring system. The chemical formula for this compound is CHNO·HCl, indicating the presence of a hydrochloride salt form. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential applications in drug development and material science.
This compound is classified as a spirocyclic amine due to its distinctive spiro structure. It is often synthesized from simpler precursors through cyclization reactions. The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological studies and applications.
The synthesis of 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride typically involves several key steps:
In industrial settings, automated reactors may be used to optimize yield and purity, with careful monitoring of reaction parameters such as temperature and pressure.
The molecular structure of 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride features a spirocyclic arrangement with two nitrogen atoms integrated into a nine-membered ring system.
This unique structure contributes to its distinct chemical properties and potential biological activities.
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride involves its interaction with biological targets such as enzymes or receptors. The binding of this compound to specific molecular targets may modulate their activity, leading to various physiological effects. Research is ongoing to elucidate the exact pathways and targets involved in its biological activity.
These properties make 5,8-Diazaspiro[3.5]nonan-6-one hydrochloride a versatile compound for research applications.
5,8-Diazaspiro[3.5]nonan-6-one hydrochloride has several notable applications:
Spirocyclic architectures—particularly diazaspiro compounds—represent a topologically distinct class of heterocycles characterized by a shared spiro atom connecting two perpendicular rings. The 5,8-diazaspiro[3.5]nonan-6-one scaffold exemplifies this framework, featuring a central spiro carbon tethering a cyclobutane ring to a piperidin-2-one ring. This geometry imposes three-dimensional rigidity while positioning nitrogen atoms at strategic vectors (N-5 and N-8) for hydrogen bonding with biological targets [7]. The spiro[3.5]nonane core differentiates itself from other spirocycles (e.g., spiro[4.5]decane) through reduced ring size, enhancing molecular strain and optimizing the balance between conformational flexibility and preorganization for target binding [4].
Table 1: Structural Attributes of Key Spiroheterocycles
Spirocycle | Ring System | Fsp³ | Vector Geometry | Medicinal Chemistry Utility |
---|---|---|---|---|
5,8-Diazaspiro[3.5]nonane | Cyclobutane + Piperidinone | 0.80 | Orthogonal N- and C-centered vectors | Bioisostere for piperidines/azepanes |
2,6-Diazaspiro[3.3]heptane | Two azetidines | 0.85 | Linear N-vectors | Piperazine replacement (e.g., Olaparib) |
Spiro[4.5]decanone | Cyclohexane + Cyclopentanone | 0.75 | Planar carbonyl | Steroid mimetics |
These structural attributes translate to enhanced physicochemical profiles: higher fractions of sp³-hybridized carbon (Fsp³) lower lipophilicity (log P), improve aqueous solubility, and reduce metabolic oxidation compared to planar heterocycles [4] [7]. The orthogonal exit vectors in 5,8-diazaspiro[3.5]nonane enable precise 3D-display of pharmacophores, a feature exploited in protease inhibitors and GPCR modulators [5].
The medicinal relevance of spiro[3.5]nonanes emerged indirectly through early steroid research. Spironolactone (a spiro[4.5]decane γ-lactone steroid antagonist) validated spirocyclic frameworks as privileged motifs for biological activity but suffered from off-target effects due to steroid-like flexibility [1]. This limitation spurred interest in smaller, non-steroidal spirocycles. The 2000s witnessed targeted synthesis of nitrogen-enriched spiro[3.5]nonanes, driven by advances in ring-formation methodologies like intramolecular N-alkylation and carbene insertion [1] [7].
By the 2010s, spiro[3.5]nonanes were recognized as bioisosteres for saturated six-membered rings. For instance, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane improved selectivity in PARP inhibitors like Olaparib [7]. Though 5,8-diazaspiro[3.5]nonan-6-one derivatives were less explored initially, patent activity surged post-2015 (e.g., WO2007030061), highlighting their utility in CCR8 antagonists for inflammatory diseases [5]. Current trends focus on stereoselective functionalization at C-2, C-4, and C-7 positions to modulate target engagement and ADME properties [7].
Nitrogen atoms in spirocycles serve dual roles: hydrogen-bond acceptors/donors for target binding and polarity modulators for solubility. In 5,8-diazaspiro[3.5]nonan-6-one:
Table 2: Impact of Nitrogen Placement in Spirocycles
Position | Chemical Environment | Bioactivity Role | Design Applications |
---|---|---|---|
N-5 (5,8-Diazaspiro[3.5]nonan-6-one) | Lactam nitrogen | H-bond donation; Metalloproteinase chelation | Zinc-binding groups in inhibitors |
N-8 (5,8-Diazaspiro[3.5]nonan-6-one) | Tertiary amine | Salt formation (e.g., HCl); Charge modulation | Solubility enhancement; GPCR targeting |
N-1 (2,6-Diazaspiro[3.3]heptane) | Azetidine nitrogen | Linear vector for aryl/alkyl groups | Kinase hinge-binding motifs |
This nitrogen versatility facilitates scaffold hopping from flat aromatics or flexible alicyclics. For example, substituting an aniline with a spirocyclic amine reduces hERG inhibition risk while retaining potency [4]. The spiro[3.5]nonane size (7–8 heavy atoms) optimally fills small-to-medium enzyme cavities, as evidenced in DPP-IV and BACE1 inhibitors [5].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0